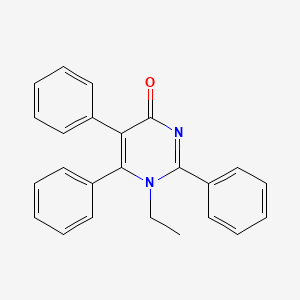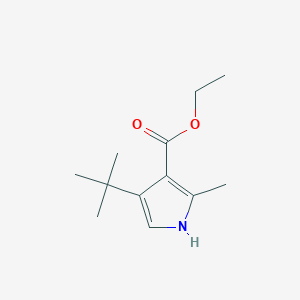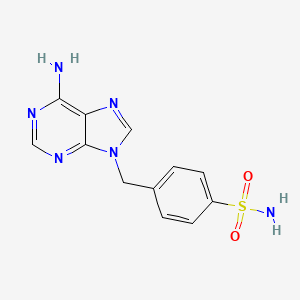![molecular formula C14H12N4O3S B12907811 5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid CAS No. 7496-39-1](/img/structure/B12907811.png)
5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with benzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mecanismo De Acción
The mechanism of action of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in the disruption of metabolic processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Benzoylthioureido)benzoic acid
- 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of a pyrimidine ring and a benzoylthioureido group. These features contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Propiedades
Número CAS |
7496-39-1 |
|---|---|
Fórmula molecular |
C14H12N4O3S |
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
5-(benzoylcarbamothioylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O3S/c1-8-15-7-10(11(16-8)13(20)21)17-14(22)18-12(19)9-5-3-2-4-6-9/h2-7H,1H3,(H,20,21)(H2,17,18,19,22) |
Clave InChI |
BJQBDTADRKLQGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
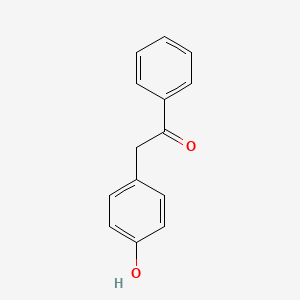
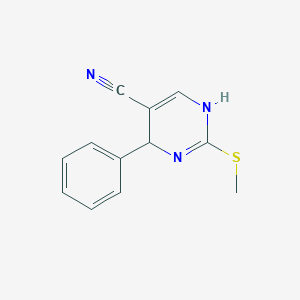
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
